molecular formula C18H21FN2OS B4432988 1-(4-fluorophenyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine

1-(4-fluorophenyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine

Cat. No. B4432988
M. Wt: 332.4 g/mol
InChI Key: PQVWJWLCENINDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine, also known as FPPTP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine involves the inhibition of SERT, which leads to increased levels of serotonin in the synaptic cleft. This, in turn, modulates various physiological processes, such as mood, appetite, and sleep. This compound has also been found to exhibit some affinity for other targets, such as the dopamine transporter and sigma receptors, which may contribute to its overall effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, which are mediated by its interaction with SERT and other targets. It has been shown to modulate the release and reuptake of serotonin, dopamine, and norepinephrine, which are important neurotransmitters involved in mood regulation, reward processing, and stress response. This compound has also been found to affect the activity of various ion channels and receptors, such as the 5-HT1A receptor and the GABA receptor, which may contribute to its anxiolytic and sedative effects.

Advantages and Limitations for Lab Experiments

1-(4-fluorophenyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine has several advantages for lab experiments. It is a potent and selective inhibitor of SERT, which makes it a valuable tool for studying the role of SERT in various physiological and pathological processes. This compound has also been found to exhibit good pharmacokinetic properties, such as good oral bioavailability and brain penetration, which make it suitable for in vivo studies. However, this compound has some limitations as well. It has been found to exhibit some off-target effects, such as the inhibition of other neurotransmitter systems, which may complicate the interpretation of results. This compound is also a relatively new compound, and its long-term effects and safety profile are not well understood.

Future Directions

There are several future directions for the use of 1-(4-fluorophenyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine in scientific research. One direction is to investigate its potential therapeutic applications in various neuropsychiatric disorders, such as depression, anxiety, and addiction. This compound may also be useful for studying the role of SERT in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to develop new derivatives of this compound with improved selectivity and pharmacokinetic properties, which may lead to the development of new drugs for the treatment of various disorders. Finally, more studies are needed to fully understand the mechanisms and effects of this compound, and to establish its safety profile for potential clinical use.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its unique properties. It has been found to exhibit potent binding affinity for SERT, which makes it a valuable tool for studying the role of SERT in various physiological and pathological processes. This compound has also been found to exhibit a range of biochemical and physiological effects, which are mediated by its interaction with SERT and other targets. While this compound has several advantages for lab experiments, it also has some limitations, and more studies are needed to fully understand its mechanisms and effects. Overall, this compound holds great potential for the development of new drugs and the advancement of scientific knowledge in various fields.

Scientific Research Applications

1-(4-fluorophenyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine has been extensively used in scientific research due to its unique properties. It has been found to exhibit potent binding affinity for the serotonin transporter (SERT), which makes it a valuable tool for studying the role of SERT in various physiological and pathological processes. This compound has also been used to investigate the interaction of SERT with other neurotransmitter systems, such as the dopamine and norepinephrine systems.

properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(5-propylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2OS/c1-2-3-17-12-14(13-23-17)18(22)21-10-8-20(9-11-21)16-6-4-15(19)5-7-16/h4-7,12-13H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVWJWLCENINDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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